A Comprehensive Technical Guide to 2-Hydroxy-5-iodonicotinic Acid
A Comprehensive Technical Guide to 2-Hydroxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry and materials science is continually shaped by the emergence of novel molecular scaffolds. Among these, substituted pyridinones hold a place of prominence due to their inherent biological activities and versatile chemical functionalities. This guide provides an in-depth technical overview of 2-Hydroxy-5-iodonicotinic acid, a halogenated derivative with significant potential in research and development. From its fundamental chemical identity to detailed synthetic protocols and potential applications, this document serves as a comprehensive resource for professionals engaged in the exploration of new chemical entities.
Chemical Identity and Properties
2-Hydroxy-5-iodonicotinic acid, also known as 5-iodo-2-oxo-1H-pyridine-3-carboxylic acid, is a solid, pale yellow organic compound. Its structure, incorporating a pyridinone ring, a carboxylic acid, and an iodine atom, makes it a subject of interest for various chemical transformations and biological evaluations.
Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 390360-97-1 | |
| Molecular Formula | C₆H₄INO₃ | |
| Molecular Weight | 265.01 g/mol | |
| Melting Point | 264-266 °C | |
| Appearance | Pale yellow solid | |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |
Synonyms:
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2-hydroxy-5-iodonicotinic acid
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2-Hydroxy-5-iodopyridine-3-carboxylic acid
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3-Pyridinecarboxylic acid, 1,2-dihydro-5-iodo-2-oxo-
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5-iodo-2-oxo-1H-pyridine-3-carboxylic acid
Synthesis Protocol
The synthesis of 2-Hydroxy-5-iodonicotinic acid can be achieved through the direct iodination of 2-hydroxynicotinic acid. The following protocol is based on established methodologies and provides a reliable route to the target compound.
Reaction Scheme
Caption: Synthesis of 2-Hydroxy-5-iodonicotinic Acid.
Step-by-Step Methodology
Materials:
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2-Hydroxynicotinic acid (1 equivalent)
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N-Iodosuccinimide (NIS) (1.3 equivalents)
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N,N-Dimethylformamide (DMF)
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Water
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Methanol (MeOH)
Procedure:
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In a round-bottom flask, combine 2-hydroxynicotinic acid (24 g, 173 mmol) and N-iodosuccinimide (50.5 g, 224 mmol) in N,N-dimethylformamide (300 mL).
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Protect the reaction mixture from light and stir at room temperature for 1 hour.
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Increase the temperature to 50°C and continue stirring for 20 hours.
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After the reaction is complete, remove approximately 250 mL of DMF via vacuum distillation.
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To the remaining residue, add water (400 mL) and stir the mixture at room temperature for 1 hour.
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Cool the mixture to 0°C and stir for an additional hour.
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Collect the precipitated solid by filtration.
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Suspend the obtained solid in methanol (200 mL) and stir at room temperature for 2 hours.
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Filter the solid, wash with methanol (40 mL), and dry under vacuum to yield 2-hydroxy-5-iodopyridine-3-carboxylic acid as a pale yellow solid (38.4 g, 76% yield).
Analytical Characterization
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. The following are key analytical techniques and expected results for 2-Hydroxy-5-iodonicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two doublets in the aromatic region. The reported chemical shifts are δ = 8.41 (d, J = 2.4 Hz, 1H) and 8.23 (d, J = 2.4 Hz, 1H). The splitting pattern is indicative of coupling between the two protons on the pyridine ring.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI+): The mass spectrum is expected to show a peak for the protonated molecule ([M+H]⁺) at m/z 265.9. This confirms the molecular weight of the compound.
Infrared (IR) Spectroscopy
An experimental FTIR spectrum for the target compound is not widely available. However, based on its functional groups, the following characteristic absorption bands can be anticipated:
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O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
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C=O stretch (carboxylic acid and pyridinone): Strong absorptions in the range of 1750-1650 cm⁻¹.
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C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.
Applications in Research and Drug Development
While specific biological activity data for 2-Hydroxy-5-iodonicotinic acid is limited, the structural motifs present in the molecule suggest several promising avenues for research and development.
Medicinal Chemistry
The parent compound, nicotinic acid (Vitamin B3), and its derivatives are known to have a wide range of biological activities and are used in the treatment of various diseases. The introduction of a hydroxyl group and an iodine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
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Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for metalloenzymes.
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Scaffold for Drug Discovery: The 2-hydroxy-5-iodopyridine core can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer properties. The iodine atom provides a site for further functionalization through cross-coupling reactions.
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Antimicrobial and Antiviral Agents: Halogenated heterocyclic compounds are known to exhibit antimicrobial and antiviral activities. The presence of iodine in the structure of 2-Hydroxy-5-iodonicotinic acid makes it a candidate for evaluation against various pathogens.
Workflow for Exploring Biological Activity
Caption: A typical workflow for evaluating the biological potential of a new chemical entity.
Safety and Handling
Specific safety data for 2-Hydroxy-5-iodonicotinic acid (CAS 390360-97-1) is not extensively documented. However, based on the safety information for structurally related compounds such as 2-hydroxynicotinic acid and other halogenated pyridines, the following precautions are recommended.
Hazard Statements (Inferred):
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
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Conclusion
2-Hydroxy-5-iodonicotinic acid is a valuable building block for chemical synthesis and drug discovery. Its straightforward synthesis and the presence of multiple functional groups offer a wide range of possibilities for derivatization and biological evaluation. While further research is needed to fully elucidate its specific applications and biological activity, this technical guide provides a solid foundation for researchers and scientists to begin exploring the potential of this intriguing molecule.

